PRX933 Demonstrates 3 Orders of Magnitude Functional Selectivity for 5-HT2C over 5-HT2A Receptors
PRX933 exhibits pEC₅₀ values of 9.96 at human 5-HT2C, 7.19 at human 5-HT2B, and 6.81 at human 5-HT2A receptors, corresponding to functional selectivity ratios of approximately 590-fold for 5-HT2C over 5-HT2A and 590-fold for 5-HT2C over 5-HT2B [1]. In comparison, lorcaserin, a clinically approved 5-HT2C agonist for weight management, demonstrates approximately 104-fold functional selectivity for 5-HT2C over 5-HT2A (EC₅₀ 9 nM vs. 938 nM), with 5-HT2B selectivity data not uniformly reported across sources [2]. The markedly higher 5-HT2C/5-HT2A selectivity ratio of PRX933 relative to lorcaserin is a quantifiable distinction that may influence experimental outcomes in studies where 5-HT2A receptor activation is confounding.
| Evidence Dimension | Functional potency (pEC₅₀) at human 5-HT2 receptor subtypes |
|---|---|
| Target Compound Data | pEC₅₀ 9.96 (5-HT2C); 7.19 (5-HT2B); 6.81 (5-HT2A) |
| Comparator Or Baseline | Lorcaserin: EC₅₀ 9 nM (5-HT2C); 938 nM (5-HT2A) |
| Quantified Difference | PRX933 5-HT2C/5-HT2A selectivity ratio ~590-fold vs. lorcaserin ~104-fold |
| Conditions | Functional assay in recombinant human 5-HT2 receptor-expressing cell lines |
Why This Matters
Higher selectivity for 5-HT2C over 5-HT2A reduces confounding activation of the 5-HT2A receptor, which is associated with hallucinogenic and psychoactive effects, thereby enabling cleaner mechanistic interpretation in neuroscience and cardiovascular research.
- [1] Adooq. 5-HT Receptors Pathway and Inhibitors Database (pEC₅₀ values for PRX933 at human 5-HT2C/5-HT2B/5-HT2A). View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. 2008;325(2):577-587. View Source
